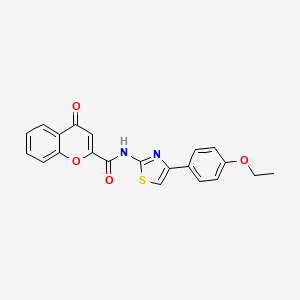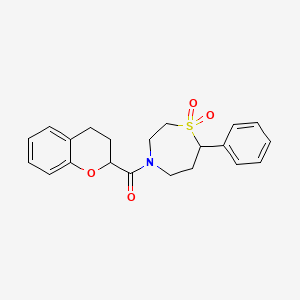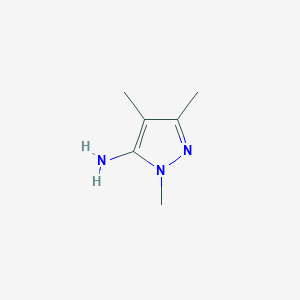![molecular formula C22H15N3O4S B2475644 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324759-17-3](/img/structure/B2475644.png)
4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the linear formula C19H14N2O4 . It has a molecular weight of 334.334 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C19H14N2O4 . This indicates that the molecule is composed of 19 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.334 . Unfortunately, the search results do not provide additional physical or chemical properties such as melting point, boiling point, or density.Scientific Research Applications
Antimicrobial and Antifungal Properties
Antimicrobial Activity : Thiazole derivatives, including those related to 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various bacterial and fungal species, with certain derivatives exhibiting enhanced activity when substituted with electron-donating groups like hydroxyl, amino, and methoxy (Chawla, 2016).
Synthesis and Evaluation of Analogues : The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and their evaluation as antimicrobial agents has been studied. Some of these compounds have shown higher potency than reference drugs against pathogenic strains, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Anticancer Properties
Anticancer Evaluation : A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).
QSAR and Antiproliferative Studies : QSAR studies and antiproliferative activity evaluations of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have shown that certain compounds in this class are potent antiproliferative agents, particularly against human colon cancer, murine leukemia, and breast cancer cell lines (Kumar et al., 2012).
Other Applications
Polymer Synthesis : Research has also been conducted on the synthesis of new types of soluble thermally stable polymers using diamine monomers related to 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide. These studies have focused on characterizing the physical properties of these polymers, including thermal behavior and stability (Mehdipour‐Ataei & Hatami, 2007).
Corrosion Inhibition : Some studies have investigated the corrosion inhibition properties of N-phenyl-benzamides, including derivatives of 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, on the acidic corrosion of mild steel. These studies have combined experimental and computational approaches to understand the mechanisms and efficacy of these compounds as corrosion inhibitors (Mishra et al., 2018).
Mechanism of Action
Target of Action
The primary target of 4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is the human Ether-à-go-go-Related Gene (hERG) potassium channel . This channel plays a crucial role in shaping the cardiac action potential and influences its duration .
Mode of Action
4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide acts as a potent and efficacious hERG channel activator . It interacts with the hERG channels and potentiates current amplitudes more than 10-fold . The primary mechanism by which this compound potentiates hERG channel activity is by removing hERG channel inactivation . This results in a shift in the midpoint of the voltage-dependence of inactivation .
Biochemical Pathways
The compound’s interaction with the hERG channels affects the cardiac action potential pathway . By removing the inactivation of hERG channels, the compound influences the duration of the cardiac action potential .
Result of Action
The result of the compound’s action is a shortening of the action potential duration in cardiac cells . This is due to the potentiation of hERG channel activity and the removal of channel inactivation .
properties
IUPAC Name |
4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(16-6-10-17(11-7-16)25(27)28)24-22-23-20(14-30-22)15-8-12-19(13-9-15)29-18-4-2-1-3-5-18/h1-14H,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBPZTUFWAGROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-2-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2475565.png)
![5-chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2475567.png)



![Tert-butyl N-[2-[4-(aminomethyl)phenyl]propan-2-yl]carbamate](/img/structure/B2475573.png)

![ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2475576.png)
![3-(1-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2475577.png)
![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2475579.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2475580.png)

![N-(1-benzylpiperidin-4-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2475582.png)
